N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
The compound N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide features a benzamide core with two key substituents:
- 3-(5-Methyl-1H-tetrazol-1-yl): A tetrazole ring substituted with a methyl group at the 5-position. Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability and bioavailability .
- N-(2-(4-Methoxyphenyl)-2-oxoethyl): A 4-methoxyphenyl group linked via a ketone-containing ethyl chain.
Properties
Molecular Formula |
C18H17N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H17N5O3/c1-12-20-21-22-23(12)15-5-3-4-14(10-15)18(25)19-11-17(24)13-6-8-16(26-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,25) |
InChI Key |
UAFOXGHPVANJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Skeleton Formation
The benzamide backbone is typically synthesized via coupling reactions between 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid derivatives and 2-amino-1-(4-methoxyphenyl)ethanone. A common approach involves activating the carboxylic acid group using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate benzotriazole tetramethyluronium (HATU) . For example:
-
Step 1 : Activation of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid with HATU in anhydrous dimethylformamide (DMF) at 0–5°C.
-
Step 2 : Addition of 2-amino-1-(4-methoxyphenyl)ethanone and triethylamine (TEA) as a base, followed by stirring at room temperature for 12–24 hours.
The reaction achieves yields of 75–85% , with purity >95% after recrystallization from ethanol/water mixtures.
Tetrazole Ring Construction
The 5-methyl-1H-tetrazol-1-yl group is introduced via a [2+3] cycloaddition between a nitrile precursor and sodium azide (NaN₃). Patent CN111187215A describes this process using Pt nanoparticles as catalysts in DMF at 90°C for 3.5 hours, achieving 95% conversion (Table 1).
Table 1: Optimization of Tetrazole Synthesis
| Condition | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NaN₃, Pt NPs | Pt | DMF | 90 | 3.5 | 95 |
| NaN₃, ZnCl₂ | Zn | H₂O | 120 | 12 | 78 |
The choice of catalyst significantly impacts efficiency, with Pt nanoparticles reducing reaction times and improving regioselectivity for the 1-substituted tetrazole.
Functional Group Modifications
Methoxy Group Introduction
The 4-methoxyphenyl moiety is introduced early in the synthesis via Friedel-Crafts acylation or Ullmann coupling . For instance:
-
Friedel-Crafts : Reaction of anisole with chloroacetyl chloride in the presence of AlCl₃ yields 2-chloro-1-(4-methoxyphenyl)ethanone, which is subsequently aminated.
-
Ullmann Coupling : Copper-catalyzed coupling of 4-methoxyphenylboronic acid with 2-bromoacetophenone derivatives.
These methods achieve 80–90% yields , with the Ullmann method preferred for scalability due to milder conditions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Purity is verified by HPLC-MS, with typical retention times of 8.2–8.5 minutes .
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 7.89–7.23 (m, 8H, aromatic-H), 4.82 (s, 2H, COCH₂), 3.84 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
-
IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N tetrazole).
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Pharmaceutical Development
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group may enhance lipophilicity, facilitating better cell membrane penetration and efficacy in cancer treatment .
- Antimicrobial Properties : Research indicates that tetrazole derivatives possess significant antibacterial and antifungal activities. The incorporation of the tetrazole ring in this compound may contribute to its bioactivity against pathogens .
Synthesis of Heterocycles
The compound serves as an intermediate in synthesizing novel heterocyclic compounds. Its structural components can be modified to create derivatives with enhanced biological activities .
Biochemical Assays
This compound can be utilized in various biochemical assays to study enzyme inhibition or receptor binding. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery processes .
Case Study 1: Anticancer Activity
A study explored the anticancer effects of compounds structurally similar to this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with similar functionalities exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antimicrobial potential .
Summary of Findings
The applications of this compound span across pharmaceutical development, synthesis of novel compounds, and biochemical research. Its unique chemical structure contributes to its promising biological activities.
| Application Area | Potential Uses | Observations |
|---|---|---|
| Pharmaceutical Development | Anticancer agents | Significant cytotoxicity against cancer cells |
| Synthesis of Heterocycles | Intermediate for drug synthesis | Facilitates creation of biologically active derivatives |
| Biochemical Assays | Enzyme inhibition studies | Useful for drug discovery and target identification |
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substituent Analysis
The benzamide scaffold is a common motif in medicinal chemistry. Key comparisons with analogous compounds include:
Table 1: Structural and Functional Comparison
Key Observations:
- Tetrazole vs. Other Heterocycles : The target compound’s 5-methyltetrazole may improve metabolic stability compared to unsubstituted tetrazoles (e.g., ) and nitro-thiazole derivatives like Nitazoxanide . Tetrazoles mimic carboxylates but resist enzymatic degradation.
- Methoxy Substituents : The 4-methoxyphenyl group in the target compound and W17 () is linked to enhanced anticancer activity in W17 due to electron-donating effects, which may stabilize charge-transfer interactions .
- Core Flexibility: Propanoic acid derivatives (e.g., 19s in ) prioritize solubility and hydrogen bonding, whereas benzamides favor aromatic stacking interactions .
Electronic and Steric Effects
Pharmacokinetic Implications
- Bioisosterism : The tetrazole in the target compound serves as a carboxylate bioisostere, improving oral bioavailability compared to carboxylic acid-containing analogues (e.g., 19s in ) .
- Methoxy Group Impact : The 4-methoxyphenyl moiety may enhance membrane permeability due to moderate lipophilicity, as seen in W17 () .
Biological Activity
Chemical Structure and Properties
The structure of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can be broken down as follows:
- 4-Methoxyphenyl group : This moiety is known for enhancing lipophilicity and biological activity.
- Tetrazole ring : The presence of a tetrazole group often contributes to various pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Benzamide backbone : This structure is frequently associated with diverse biological activities, particularly in drug discovery.
Molecular Formula
The molecular formula of this compound is .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the tetrazole ring have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that compounds with a benzamide structure displayed IC50 values as low as 1.98 µg/mL against certain cancer cell lines, suggesting that our target compound may also possess similar efficacy against cancer cells .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of related compounds. For example, certain pyrazole derivatives exhibited notable antifungal activity, which suggests that the presence of the methoxyphenyl and tetrazole groups could enhance the antimicrobial spectrum of this compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the substitution pattern on the phenyl rings significantly influences biological activity. The methoxy group at the para position enhances both lipophilicity and biological interaction, potentially leading to improved binding affinity for target proteins involved in cancer progression and microbial resistance .
Case Study 1: Anticancer Efficacy
A study focused on benzamide derivatives revealed that modifications at specific positions led to enhanced cytotoxicity against breast cancer cell lines. The introduction of a tetrazole moiety was crucial in increasing the apoptotic effect observed in treated cells .
Case Study 2: Antimicrobial Activity
In another investigation, a series of compounds featuring similar structural characteristics were screened for antimicrobial activity. Results indicated that those with methoxy and tetrazole substitutions showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of our target compound in developing new antimicrobial agents .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide?
- Methodology : The synthesis typically involves multi-step reactions starting with the formation of the benzamide core, followed by coupling with the tetrazole moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for efficient condensation between 3-(5-methyltetrazol-1-yl)benzoic acid and 2-(4-methoxyphenyl)-2-oxoethylamine.
- Tetrazole functionalization : Ensure controlled temperature (0–5°C) during tetrazole alkylation to minimize side reactions.
- Yield optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and stoichiometric ratios of reagents.
- Validation : Monitor reaction progress via TLC and purify intermediates using flash chromatography .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Techniques :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures, leveraging high-resolution diffraction data to confirm bond angles and torsional conformations .
- Spectroscopy :
- NMR : - and -NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; tetrazole protons at δ 8.5–9.0 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 380.15).
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., angiotensin receptors, given tetrazole's role in hypertension drugs).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Pharmacophore mapping : Identify critical features (e.g., tetrazole as a hydrogen-bond acceptor, methoxyphenyl as a hydrophobic anchor) using MOE or Phase .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values across studies)?
- Approach :
- Assay standardization : Ensure consistent experimental conditions (e.g., pH 7.4 buffer, 37°C incubation) and cell lines (e.g., HEK293 vs. CHO-K1).
- Data normalization : Use internal controls (e.g., reference inhibitors like losartan for angiotensin receptor assays).
- Meta-analysis : Compare datasets via statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.
Q. What strategies are effective for modifying the compound to enhance metabolic stability without compromising potency?
- Strategies :
- Bioisosteric replacement : Substitute the methoxy group with a trifluoromethyl group to reduce CYP450-mediated oxidation.
- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) at the tetrazole nitrogen to improve oral bioavailability.
- Metabolic profiling : Use liver microsomes (human/rat) to identify vulnerable sites and guide structural tweaks .
Comparative Analysis
Q. How does the dual benzamide-tetrazole motif in this compound confer unique pharmacological properties compared to analogs?
- Key distinctions :
| Compound | Key Features | Unique Aspects |
|---|---|---|
| Target compound | Benzamide + tetrazole + 4-methoxyphenyl | Synergistic H-bonding and π-π stacking |
| N-[2-(2-methoxyphenoxy)ethyl]-... | Benzamide + tetrazole | Lacks 4-methoxy group; reduced lipophilicity |
| Tetrazole-based antihypertensives | Tetrazole + hydrophobic tail | Absence of benzamide scaffold |
- Functional impact : The 4-methoxyphenyl group enhances membrane permeability, while the benzamide stabilizes protein interactions via backbone hydrogen bonds .
Methodological Considerations
Q. What crystallization conditions are optimal for resolving this compound’s X-ray structure?
- Conditions :
- Solvent system : Slow evaporation from a 1:2 DCM/hexane mixture.
- Temperature : 20°C with controlled humidity (<30%).
- Crystal mounting : Use cryo-loops with Paratone-N oil to prevent dehydration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
